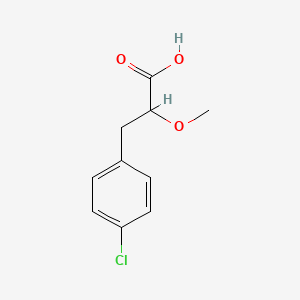

3-(4-Chlorophenyl)-2-methoxypropanoic acid

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-2-methoxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-14-9(10(12)13)6-7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTZEXKDHFIJKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676805 | |

| Record name | 3-(4-Chlorophenyl)-2-methoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606493-11-2 | |

| Record name | 3-(4-Chlorophenyl)-2-methoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-2-methoxypropanoic acid typically involves the reaction of 4-chlorobenzaldehyde with methoxyacetic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation and subsequent oxidation, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Common solvents and reagents used in the industrial synthesis include dichloromethane, acetic acid, and various oxidizing agents.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)-2-methoxypropanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

3-(4-Chlorophenyl)-2-methoxypropanoic acid serves as an important intermediate in the synthesis of various organic compounds. Its ability to participate in chemical reactions makes it valuable for developing more complex molecules. The compound is synthesized through the reaction of 4-chlorobenzaldehyde with methoxyacetic acid, typically using catalysts to facilitate the process.

Industrial Production

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. Efficient catalysts and optimized reaction conditions are employed to ensure high yield and purity of the final product. Common solvents and reagents used include dichloromethane and acetic acid.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its potential to inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory studies. Its mechanism may involve modulation of inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

Cytotoxic Activity

In preliminary bioactivity studies, this compound demonstrated cytotoxic effects against certain cancer cell lines, such as HCT-116 colon cancer cells. The observed IC50 value indicates its potential as a therapeutic agent in oncology .

Pharmaceutical Applications

Therapeutic Agent Development

Ongoing research explores the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Its ability to modulate biological pathways suggests it could play a role in drug development.

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, potentially inhibiting certain enzymes or receptors. This action can lead to significant changes in cellular processes, warranting further investigation into its therapeutic applications.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Study on Antimicrobial Activity: A study highlighted the compound's efficacy against Cryptococcus neoformans, showcasing its potential as an antifungal agent with an MIC value indicating effective concentration levels .

- Cytotoxicity Research: Another investigation revealed that this compound exhibits cytotoxicity against solid tumor cell lines, providing insights into its potential role in cancer therapy .

- Synthesis Techniques: Research on synthesis methods emphasizes the importance of optimizing reaction conditions to achieve high yields and purity for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-methoxypropanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to modulate cellular processes through its chemical structure.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Compounds

Key Observations :

- Substituent Effects: The 4-chlorophenyl group enhances steric bulk and electron-withdrawing properties compared to 2-methoxyphenyl derivatives (e.g., 3-(2-methoxyphenyl)propanoic acid, CAS: 6342-77-4), which exhibit lower molecular weight and altered electronic profiles .

- Bioactivity: The amino substituent in (S)-3-(4-aminophenyl)-2-methoxypropanoic acid (CAS: 921195-93-9) likely improves pharmacokinetic properties, such as membrane permeability, compared to the chloro analog .

Physicochemical Properties

Table 2: Physicochemical Comparison

*Note: pKa values estimated based on analogs (e.g., 3-chloromandelic acid: pKa 3.237) . †Estimated using structurally similar acids.

Key Observations :

- Acidity: The presence of electron-withdrawing groups (e.g., Cl) lowers pKa compared to non-halogenated analogs, enhancing acidity .

- Solubility : Methoxy and hydroxyl groups improve aqueous solubility, whereas cyclopentyl or aromatic substituents favor organic solvents .

Biological Activity

3-(4-Chlorophenyl)-2-methoxypropanoic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its antimicrobial, anti-inflammatory, and potential therapeutic properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H11ClO3, with a molecular weight of approximately 216.65 g/mol. The compound features a propanoic acid backbone with a 4-chlorophenyl group at the third position and a methoxy group at the second position. This unique arrangement contributes to its chemical reactivity and biological properties.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has shown effectiveness against several bacterial strains and fungi. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against Cryptococcus neoformans .

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases. The mechanism involves modulation of signaling pathways that regulate inflammation .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets, possibly inhibiting certain enzymes or receptors involved in inflammation and microbial resistance .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(4-Methoxyphenyl)-2-methoxypropanoic acid | Similar methoxy and propanoic acid structure | Exhibits different biological activity |

| 3-(3-Chlorophenyl)-2-methoxypropanoic acid | Chlorine at the meta position | Different binding affinities |

| 3-(2-Bromophenyl)-2-methoxypropanoic acid | Bromine substituent | Varying reactivity due to bromine's larger size |

| 3-(4-Fluorophenyl)-2-methoxypropanoic acid | Fluorine substituent | Enhanced lipophilicity affecting bioavailability |

This table illustrates how variations in substituents influence the chemical behavior and biological activity of similar compounds.

Case Studies

Case Study 1: Cytotoxic Activity

In a study examining the cytotoxic effects of various compounds on cancer cell lines, this compound exhibited notable cytotoxicity against the HCT-116 colon cancer cell line with an IC50 value of 96.5 µg/mL . This suggests potential applications in cancer therapy.

Case Study 2: Antifungal Activity

Another study focused on the antifungal properties of this compound revealed its effectiveness against Cryptococcus neoformans, reinforcing its potential use as an antifungal agent in clinical settings .

Q & A

Q. What analytical methods are recommended for quantifying 3-(4-chlorophenyl)-2-methoxypropanoic acid and its impurities?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for quantification and impurity profiling. A validated method involves using a C18 column with a mobile phase gradient of phosphate buffer (pH 3.0) and acetonitrile, coupled with UV detection at 220 nm. This setup resolves the compound from structurally similar impurities like 2-(4-chlorophenyl)propanoic acid derivatives. Method validation parameters (linearity, precision, LOD/LOQ) must adhere to ICH guidelines .

Q. How is this compound synthesized, and what intermediates are critical?

A common route involves reacting 4-chlorophenylacetic acid with methoxypropionyl chloride in the presence of triethylamine. Key intermediates include the acid chloride form of the starting material, which requires anhydrous conditions to prevent hydrolysis. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) ensures optimal yield (~75%) .

Q. What spectroscopic techniques are essential for structural characterization?

- NMR : ¹H NMR (DMSO-d₆) reveals characteristic peaks: δ 7.3–7.5 (4H, aromatic), δ 3.8 (3H, OCH₃), δ 3.2 (1H, CH), and δ 1.5 (2H, CH₂).

- FT-IR : Key bands include 1720 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy group).

- MS : ESI-MS shows [M+H]⁺ at m/z 228.6 .

Advanced Research Questions

Q. How can researchers optimize RP-HPLC conditions for resolving enantiomers of this compound?

Chiral separation requires a cellulose-based chiral column (e.g., Chiralpak IC) with a mobile phase of hexane:isopropanol (85:15) and 0.1% trifluoroacetic acid. Adjusting flow rate (0.8–1.2 mL/min) and column temperature (25–35°C) improves resolution (R > 1.5). Method robustness testing under varying pH (2.5–4.5) and column batches is critical .

Q. What strategies mitigate data contradictions in stability studies under physiological conditions?

Conflicting stability data (e.g., degradation at pH 9.0 vs. pH 7.4) are resolved via forced degradation studies. For example, incubate the compound in simulated intestinal fluid (pH 9.0, 37°C) and analyze degradation products using LC-MS. Kinetic modeling (e.g., first-order decay) quantifies half-life (~48 hours at pH 9.0) and identifies hydrolytic cleavage of the methoxy group as the primary degradation pathway .

Q. How are impurities like 2-(4-chlorophenoxy)-2-methylpropanoic acid identified and controlled during synthesis?

Impurity profiling uses reference standards (e.g., EP Impurity M) and LC-MS/MS. For example, a mass transition of m/z 228 → 152 indicates the parent compound, while m/z 242 → 166 corresponds to methyl ester byproducts. Process controls, such as limiting reaction temperature (<60°C) and using high-purity methoxypropionyl chloride, reduce impurity levels to <0.1% .

Q. What in vitro models assess the biological activity of this compound?

- Enzyme inhibition : Test cyclooxygenase (COX-2) inhibition using a fluorometric assay (IC₅₀ ~15 µM).

- Cellular uptake : Use Caco-2 cell monolayers to evaluate permeability (Papp > 1 × 10⁻⁶ cm/s), indicating oral bioavailability.

- Cytotoxicity : MTT assays on HEK-293 cells confirm selectivity (CC₅₀ > 100 µM) .

Methodological Considerations

Q. How should researchers handle discrepancies between computational and experimental logP values?

Experimental logP (e.g., 2.8 via shake-flask method) may deviate from predicted values (e.g., 3.1 via ChemAxon). Validate using multiple techniques: RP-HPLC retention time correlation and pH-partitioning studies. Adjust molecular descriptors in software (e.g., MOE) to align predictions with empirical data .

Q. What protocols ensure reproducibility in stereoselective synthesis?

Q. How are degradation products characterized during photostability testing?

Expose the compound to ICH Q1B conditions (1.2 million lux-hours UV, 25°C). LC-HRMS identifies major photoproducts, such as 3-(4-chlorophenyl)-2-hydroxypropanoic acid ([M+H]⁺ m/z 214.5). Computational toxicity screening (e.g., DEREK Nexus) evaluates mutagenic potential of degradants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.